molecular formula C13H16O2 B14334969 7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol CAS No. 110429-53-3

7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol

Cat. No.: B14334969
CAS No.: 110429-53-3
M. Wt: 204.26 g/mol
InChI Key: RNLCQUJQPNYYKA-UHFFFAOYSA-N
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Description

7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol is an organic compound that belongs to the class of naphthalenes This compound features a naphthalene ring system with hydroxyl groups at the 1 and 2 positions and a propan-2-yl substituent at the 7 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Hydroxylation: The naphthalene undergoes hydroxylation to introduce hydroxyl groups at the 1 and 2 positions. This can be achieved using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).

    Alkylation: The hydroxylated naphthalene is then subjected to alkylation to introduce the propan-2-yl group at the 7 position. This can be done using isopropyl bromide (CH₃CHBrCH₃) in the presence of a strong base like potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as column chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: SOCl₂ or PBr₃ in an inert solvent like dichloromethane (CH₂Cl₂).

Major Products

    Oxidation: 7-(Propan-2-yl)-1,2-naphthoquinone.

    Reduction: 7-(Propan-2-yl)naphthalene.

    Substitution: 7-(Propan-2-yl)-1,2-dichloronaphthalene or 7-(Propan-2-yl)-1,2-dibromonaphthalene.

Scientific Research Applications

7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell survival, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydronaphthalene-1,2-diol
  • 7-Methyl-1,2-dihydronaphthalene-1,2-diol
  • 7-Ethyl-1,2-dihydronaphthalene-1,2-diol

Uniqueness

7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol is unique due to the presence of the propan-2-yl group at the 7 position, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

110429-53-3

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

7-propan-2-yl-1,2-dihydronaphthalene-1,2-diol

InChI

InChI=1S/C13H16O2/c1-8(2)10-4-3-9-5-6-12(14)13(15)11(9)7-10/h3-8,12-15H,1-2H3

InChI Key

RNLCQUJQPNYYKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=CC(C2O)O)C=C1

Origin of Product

United States

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